4-cyclopropyl-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine
Description
This compound is a heterocyclic organic molecule featuring a pyrimidine core substituted with cyclopropyl, methyl, and piperazine-linked pyrazolopyrimidine groups. Its structural complexity arises from the fusion of pyrimidine and pyrazolo[1,5-a]pyrimidine moieties, which are connected via a piperazine bridge. The cyclopropyl group may enhance metabolic stability, while the piperazine moiety could improve solubility and pharmacokinetic properties .
Properties
IUPAC Name |
7-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7/c1-13-11-20(27-19(21-13)10-14(2)24-27)26-8-6-25(7-9-26)18-12-17(16-4-5-16)22-15(3)23-18/h10-12,16H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWARVLVPRHHQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC(=C4)C5CC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs play a crucial role in regulating the cell cycle, and their dysregulation is frequently observed in human cancers.
Mode of Action
The compound interacts with CDKs, inhibiting their activity. This inhibition disrupts the normal cell cycle, leading to a halt in cell division
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDKs. This results in the disruption of the normal cell cycle, leading to a halt in cell division. The downstream effects of this disruption can include cell death or senescence, depending on the specific cellular context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Features
The compound shares structural motifs with several derivatives reported in patents and synthetic studies.
Detailed Analysis
Substituent Effects on Pharmacokinetics
- The cyclopropyl group in the target compound likely reduces oxidative metabolism compared to the isopropyl group in Compound 58, which is more susceptible to CYP450-mediated degradation .
- Piperazine vs. Piperidine : Piperazine-linked derivatives (e.g., target compound) often exhibit better aqueous solubility than piperidine analogues (e.g., 1-propylpiperidin-4-yl derivatives) due to the basic nitrogen in piperazine .
The pyrazolo[1,5-a]pyrimidine core in the target compound is less electron-deficient than pyrazolo[1,5-a]pyrazine, which could alter binding kinetics in kinase targets .
Biological Activity Compound 58 (pyrazolopyrimidinone) demonstrated kinase inhibition but had suboptimal pharmacokinetics, suggesting that the target compound’s piperazine linkage and cyclopropyl group address these limitations . Derivatives with dimethylamino substituents (e.g., ) showed improved cellular uptake, a feature the target compound may lack due to its neutral cyclopropyl group .
Research Findings and Limitations
- Data Gaps : Direct biological data for the target compound are absent in the provided evidence; inferences are drawn from structural analogues. For instance, piperazine-containing derivatives in patents are often prioritized for CNS targets due to blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
